molecular formula C16H16N2O2 B11789459 3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

Cat. No.: B11789459
M. Wt: 268.31 g/mol
InChI Key: LAVRELIEDJASNY-UHFFFAOYSA-N
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Description

3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxyphenyl group, a dimethylpyrrole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride, which allows for the formation of the desired product with moderate yield .

Another method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, in particular, is favored for its efficiency and scalability. The process involves the use of stable and readily prepared organoboron reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include amines, substituted pyrroles, and various functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a dimethylpyrrole ring, and a nitrile group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H16N2O2/c1-11-10-15(16(19)8-9-17)12(2)18(11)13-4-6-14(20-3)7-5-13/h4-7,10H,8H2,1-3H3

InChI Key

LAVRELIEDJASNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CC#N

Origin of Product

United States

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